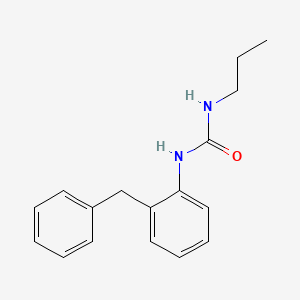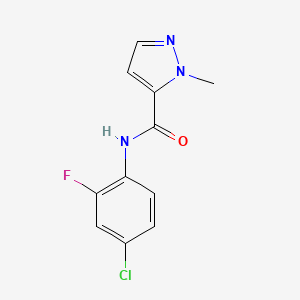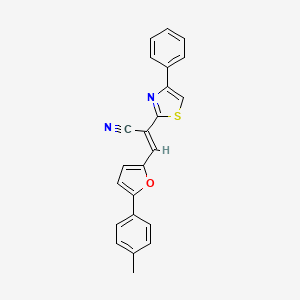
1-(2-Benzylphenyl)-3-propylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Benzylphenyl)-3-propylurea is an organic compound that belongs to the class of urea derivatives. These compounds are known for their ability to form hydrogen bonds, making them useful in various applications, including pharmaceuticals, materials science, and chemical research. The structure of this compound consists of a benzyl group attached to a phenyl ring, which is further connected to a propylurea moiety.
Preparation Methods
The synthesis of 1-(2-Benzylphenyl)-3-propylurea typically involves the reaction of 2-benzylphenyl isocyanate with propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. The general reaction scheme is as follows:
2-Benzylphenyl isocyanate+Propylamine→this compound
Chemical Reactions Analysis
1-(2-Benzylphenyl)-3-propylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) to form corresponding urea derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The benzyl and phenyl groups can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Benzylphenyl)-3-propylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions.
Medicine: Urea derivatives, including this compound, are explored for their potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(2-Benzylphenyl)-3-propylurea involves its interaction with molecular targets through hydrogen bonding and van der Waals interactions. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.
Comparison with Similar Compounds
1-(2-Benzylphenyl)-3-propylurea can be compared with other urea derivatives, such as:
N,N’-Dimethylurea: Known for forming supramolecular gels.
N-Alkyl-N’-(2-benzylphenyl)ureas: These compounds vary in their alkyl chain length and exhibit different gelation properties.
Benzimidazole derivatives: These compounds have a similar benzyl group and are known for their therapeutic applications.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.
Properties
IUPAC Name |
1-(2-benzylphenyl)-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-2-12-18-17(20)19-16-11-7-6-10-15(16)13-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCBYBRYXPGYFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC=CC=C1CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-[5-(4-fluorophenyl)-3-isoxazolyl]azepane](/img/structure/B5468026.png)

![N-(2-methylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5468029.png)
![Ethyl 1-[3-(4-propan-2-yloxyphenoxy)propyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5468056.png)
![2-(4-{(Z)-[1-(3-chlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-ethoxyphenoxy)propanoic acid](/img/structure/B5468064.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B5468083.png)
![ethyl 2-(5-bromo-2,4-dimethoxybenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5468084.png)
![N-({1-[(2-aminopyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)-N'-isopropylurea](/img/structure/B5468089.png)
![3-[3-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-3-oxopropyl]quinazolin-4(3H)-one](/img/structure/B5468090.png)
![(2R)-2-hydroxy-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-2-phenylacetamide](/img/structure/B5468098.png)

![(2E)-2-(4-{[1,1'-Biphenyl]-4-YL}-1,3-thiazol-2-YL)-3-(4-iodophenyl)prop-2-enenitrile](/img/structure/B5468106.png)
![Ethyl 5-methyl-2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B5468113.png)
